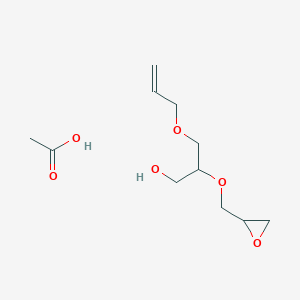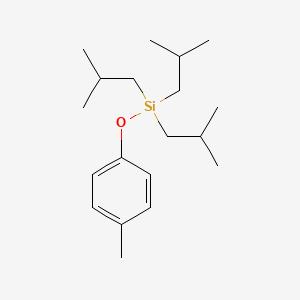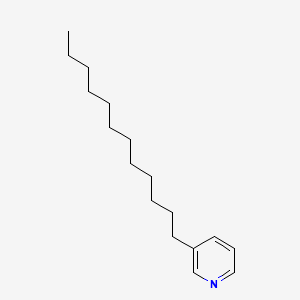
(2-Cyclohexylideneethenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylideneethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a cyclohexylidene group attached to an ethenyl phosphonic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethenyl)phosphonic dichloride typically involves the reaction of cyclohexylideneethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Cyclohexylideneethenyl Derivative: This is achieved through the reaction of cyclohexanone with an appropriate alkylating agent to form the cyclohexylidene intermediate.
Reaction with Phosphorus Trichloride: The cyclohexylidene intermediate is then reacted with phosphorus trichloride in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylideneethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride to phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of phosphonate esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and alcohols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various phosphonate esters and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Cyclohexylideneethenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Cyclohexylideneethenyl)phosphonic dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphosphonic dichloride: Similar structure but lacks the ethenyl group.
Ethenylphosphonic dichloride: Similar structure but lacks the cyclohexylidene group.
Cyclohexylidenephosphonic dichloride: Similar structure but lacks the ethenyl group.
Uniqueness
(2-Cyclohexylideneethenyl)phosphonic dichloride is unique due to the presence of both the cyclohexylidene and ethenyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
59474-11-2 |
|---|---|
Molecular Formula |
C8H11Cl2OP |
Molecular Weight |
225.05 g/mol |
InChI |
InChI=1S/C8H11Cl2OP/c9-12(10,11)7-6-8-4-2-1-3-5-8/h7H,1-5H2 |
InChI Key |
GXQAEGPVZZRGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C=CP(=O)(Cl)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)


